3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Synthesis and Reactions : Pyrazole-3(4)-carbaldehydes, including variants like 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, are synthesized through various methods. Their synthesis and reactions have been explored due to their significant biological activities (Abdel-Wahab, Khidre, & Farahat, 2011).
- Ring Transformation in Synthesis : Ring transformations with nucleophilic hydrazines are used to produce variants of pyrazoles, showcasing the versatility in synthesizing these compounds (Fanghänel et al., 1997).
Molecular Structure Analysis
- Structural Optimization and Analysis : The molecular structure of related compounds has been optimized using HF and DFT levels of calculations, indicating the significance of molecular structural analysis in understanding these compounds (Mary et al., 2015).
- X-Ray Crystallography : X-ray diffraction methods have been employed to determine the crystal structure of pyrazole derivatives, highlighting the importance of crystallography in analyzing the molecular structure (Xu & Shi, 2011).
Chemical Reactions and Properties
- Chemical Reactivity : Studies on the chemical reactivity of pyrazole derivatives, including different types of nucleophilic substitutions and condensation reactions, provide insights into their chemical properties (Orrego Hernandez et al., 2015).
Physical Properties Analysis
- Physical Characterization : Physical properties like solvatochromic behavior and photophysical studies of pyrazole derivatives have been investigated, showing the significance of understanding their physical characteristics in various solvents (Singh et al., 2013).
Chemical Properties Analysis
- Spectral Characterization : Infrared, Raman, and NMR spectroscopic studies provide detailed insights into the chemical properties of pyrazole derivatives, helping in elucidating their molecular structure and bonding features (Bahgat & El‐Emary, 2013).
Scientific Research Applications
It’s also important to note that the use of this compound in research is subject to safety regulations, and it should only be handled by trained professionals .
-
Corrosion Inhibition
- Application: A study has reported the synthesis of a compound similar to “3-Methyl-1H-pyrazole-4-carbaldehyde”, namely “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CMPPC)”, and its use as a corrosion inhibitor for mild steel in aggressive hydrochloric acid .
- Method: The study used electrochemical, physicochemical, and quantum chemical calculations to evaluate the corrosion inhibition capacity of CMPPC .
- Results: The specific results of this study were not detailed in the search results .
-
Chemical Synthesis
- Application: “3-Methyl-1H-pyrazole-4-carbaldehyde” is a chemical intermediate and can be used in the synthesis of other compounds .
- Method: The specific methods of application or experimental procedures can vary greatly depending on the context of the research .
- Results: The outcomes of these syntheses would depend on the specific reactions and compounds being synthesized .
-
Pharmaceutical Research
- Application: Pyrazole derivatives, such as “3-Methyl-1H-pyrazole-4-carbaldehyde”, are often used in the development of new pharmaceuticals . They can exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties .
- Method: The specific methods of application or experimental procedures can vary greatly depending on the context of the research .
- Results: The outcomes of these syntheses would depend on the specific reactions and compounds being synthesized .
-
Material Science
- Application: Pyrazole derivatives can be used in the development of new materials, such as polymers and resins .
- Method: The specific methods of application or experimental procedures can vary greatly depending on the context of the research .
- Results: The outcomes of these syntheses would depend on the specific reactions and compounds being synthesized .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethenyl-3-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-9-4-7(5-10)6(2)8-9/h3-5H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNBNOCZFGASD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360459 |
Source
|
Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
120841-95-4 |
Source
|
Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.